N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-4-FLUOROBENZAMIDE is a complex organic compound that features a benzenesulfonyl group, an oxadiazole ring, and a fluorobenzamide moiety
Preparation Methods
The synthesis of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-4-FLUOROBENZAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzenesulfonyl methyl oxadiazole intermediate, which is then reacted with formamidoethyl and fluorobenzamide derivatives under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The fluorobenzamide moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-4-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The fluorobenzamide moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and oxadiazole-containing molecules. Compared to these compounds, N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-4-FLUOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include benzenesulfonamide derivatives and other fluorobenzamide-containing molecules .
Properties
Molecular Formula |
C19H17FN4O5S |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)-N-[2-[(4-fluorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN4O5S/c20-14-8-6-13(7-9-14)17(25)21-10-11-22-18(26)19-23-16(24-29-19)12-30(27,28)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,25)(H,22,26) |
InChI Key |
HYELTDHGIIEYNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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